molecular formula C25H50NO8P B3026398 (R)-2-(formyloxy)-3-(palmitoyloxy)propyl(2-(trimethylammonio)ethyl)phosphate CAS No. 2194571-25-8

(R)-2-(formyloxy)-3-(palmitoyloxy)propyl(2-(trimethylammonio)ethyl)phosphate

Cat. No. B3026398
CAS RN: 2194571-25-8
M. Wt: 523.6 g/mol
InChI Key: AMDALQITIBLLFZ-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(formyloxy)-3-(palmitoyloxy)propyl(2-(trimethylammonio)ethyl)phosphate, or (R)-FPOP, is a phospholipid that has been studied extensively in recent years due to its potential applications in biochemistry and physiology. It has been found to possess unique properties that make it an attractive candidate for a variety of scientific and medical applications.

Scientific Research Applications

Polymerization and Material Applications

Polymeric Phospholipid Analogues : Research by Furukawa et al. in the mid-1980s explored the synthesis and polymerization of phospholipid analogues, revealing their potential in creating liquid crystalline materials. These materials exhibited solubility in methanol and hot ethanol, suggesting their utility in various industrial and biomedical applications due to their unique thermal and solubility properties (Furukawa, Nakaya, & Imoto, 1986); (Furukawa, Shoji, Nakaya, & Imoto, 1987).

Antiproliferative Properties

Antiproliferative Effects on Cancer Cells : Bittman et al. conducted a study on the enantioselective synthesis of an ilmofosine analog, which demonstrated significant antiproliferative properties against various epithelial cancer cell lines, including breast adenocarcinoma and non-small-cell lung adenocarcinoma. This suggests the potential of such compounds in cancer treatment strategies (Bittman, Byun, Reddy, Samadder, & Arthur, 1997).

Biomedical Applications

Osteoclast Maturation and Bone Resorption : Park et al. discovered that a derivative known as (R)-TEMOSPho inhibits osteoclast maturation and bone resorption by disrupting actin cytoskeleton and macrophage-colony stimulating factor signaling. This finding indicates its potential as a new class of antiresorptive drugs for treating bone loss conditions (Park, Park, Bhattarai, Lee, Kim, Bae, & Lee, 2014).

properties

IUPAC Name

[(2R)-2-formyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)31-21-24(32-23-27)22-34-35(29,30)33-20-19-26(2,3)4/h23-24H,5-22H2,1-4H3/t24-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDALQITIBLLFZ-XMMPIXPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(formyloxy)-3-(palmitoyloxy)propyl(2-(trimethylammonio)ethyl)phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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